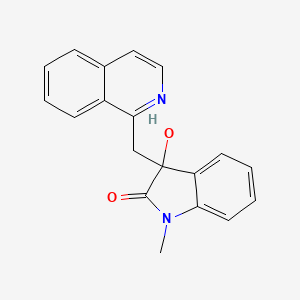

3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Description

3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic indol-2-one derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 1-position, and an isoquinolinylmethyl substituent. This compound belongs to a class of molecules with a 1,3-dihydro-2H-indol-2-one core, which is frequently modified to explore pharmacological activities.

Properties

CAS No. |

66948-20-7 |

|---|---|

Molecular Formula |

C19H16N2O2 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

3-hydroxy-3-(isoquinolin-1-ylmethyl)-1-methylindol-2-one |

InChI |

InChI=1S/C19H16N2O2/c1-21-17-9-5-4-8-15(17)19(23,18(21)22)12-16-14-7-3-2-6-13(14)10-11-20-16/h2-11,23H,12H2,1H3 |

InChI Key |

XXBVFWZJBFBOLV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)(CC3=NC=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the isoquinoline moiety through a series of condensation and cyclization reactions. The hydroxy group is then introduced via selective oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The isoquinoline and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential as an anti-cancer agent. Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the isoquinoline structure may enhance this activity due to its ability to interact with multiple biological targets.

Case Study: Anti-Cancer Activity

A study investigated the cytotoxic effects of several indole derivatives, including those similar to 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one, on human breast cancer cells (MCF-7). Results showed that these compounds induced apoptosis and inhibited cell proliferation, suggesting their potential use in cancer therapy .

Neuropharmacology

The compound's structural features suggest possible neuroprotective effects. Isoquinoline derivatives are known for their interactions with neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Study: Neuroprotective Effects

Research has demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicated that these compounds could modulate the expression of neurotrophic factors, thereby enhancing neuronal survival and function .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of isoquinoline derivatives. The compound has shown promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that compounds with similar functional groups exhibited significant inhibition zones in agar diffusion assays. This suggests that 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one could be further explored for its antibacterial properties .

Data Tables

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

- 3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-methyl-1,3-dihydro-2H-indol-2-one (): Features a phenacyl (2-oxo-2-phenylethyl) group instead of isoquinolinylmethyl.

- 3-(Z)-Benzylidene-1,3-dihydro-2H-indol-2-one (): Contains a benzylidene group at the 3-position, forming a conjugated system with the indole core. This structural feature contrasts with the hydroxy and isoquinolinylmethyl groups, impacting electronic properties and planarity .

- 1-(4-Chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (): Substituted with a thienyl-oxoethyl group and a chlorobenzyl group, combining heterocyclic and halogenated motifs. The thienyl group may enhance metabolic stability compared to isoquinoline .

Substituent Effects on Physicochemical Properties

Pharmacological Activities

Antimicrobial and Antifungal Activity

- 1,3-Dihydro-2H-indol-2-one derivatives (): Schiff base derivatives and benzylidene analogs exhibit broad-spectrum antimicrobial activity. For example, 3-(Z)-benzylidene derivatives (e.g., 5a-j in ) showed MIC values of 6.25–25 µg/mL against S. aureus and E. coli. The target compound’s isoquinoline group may enhance Gram-negative activity due to improved membrane penetration .

- Methylol derivatives (): Demonstrated reduced cytotoxicity (IC₅₀ > 100 µM on V-79 cells) compared to parent compounds, suggesting that hydroxylation can mitigate toxicity while retaining trypanocide activity .

Receptor Binding and Enzyme Modulation

- PPARα/γ Agonists (): Replacement of the indole core with benzothiazol-2-one reduced PPAR binding affinity, whereas 1,3-dihydro-2H-indol-2-one derivatives maintained moderate activity. The target compound’s isoquinoline group may interact with hydrophobic receptor pockets, enhancing selectivity .

- GAL3 Receptor Antagonists (): Schiff base derivatives of indol-2-one showed IC₅₀ values < 10 µM, suggesting structural flexibility in modulating neuroendocrine targets .

Biological Activity

3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one can be represented as follows:

This compound features an indole core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antibacterial properties. For instance, a study on related indole derivatives found that compounds with specific substitutions showed significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . Although specific data on the compound is limited, its structural similarities suggest potential antibacterial activity.

2. Anticancer Properties

Indole derivatives are also recognized for their anticancer effects. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle arrest and the activation of caspases . The specific mechanism for 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one remains to be fully elucidated but may involve similar pathways.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of indole derivatives. For example, certain compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one may possess neuroprotective properties as well.

The mechanisms by which 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Many indole derivatives inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and apoptosis.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various indole derivatives, researchers observed that certain compounds demonstrated enhanced antibacterial activity against resistant strains. The study emphasized the importance of substituent groups on the indole ring in determining efficacy . While direct data on 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is sparse, its structural analogs suggest it may share similar properties.

Case Study 2: Anticancer Activity

A recent investigation into indole-based compounds revealed that they could effectively induce apoptosis in breast cancer cells through mitochondrial pathways. The study highlighted that modifications to the indole structure significantly impacted the potency and selectivity of these compounds against cancer cells . This finding supports further exploration into the anticancer potential of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.